N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-CHLORO-4-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a methoxyphenyl group, and a chloromethylphenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the thienopyrimidine core with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Chloromethylphenyl Group: This is typically done through nucleophilic substitution reactions, where a chloromethylphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-4-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-CHLORO-4-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-4-METHYLBENZYLAMINE
- N-(4-FLUOROPHENYL)-4-METHYLBENZYLAMINE
- N-(3-CHLORO-P-TOLYL)-4-METHYLBENZYLAMINE
- N-(4-METHOXYPHENYL)-4-METHYLBENZYLAMINE
Uniqueness
N-(2-CHLORO-4-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a thienopyrimidine core with both methoxyphenyl and chloromethylphenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H18ClN3O3S2 |
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Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-13-3-8-17(16(23)11-13)24-19(27)12-31-22-25-18-9-10-30-20(18)21(28)26(22)14-4-6-15(29-2)7-5-14/h3-11H,12H2,1-2H3,(H,24,27) |
InChI Key |
KAVXGTYSPCXOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SC=C3)Cl |
Origin of Product |
United States |
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